Gossypétine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Gossypetin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Gossypetin, a flavonol glucoside, has been found to interact with several targets in the body. It has been identified as a modulator of inflammatory cytokine production and an antagonist of TrkB . It also exhibits strong antibacterial activity . In the context of Alzheimer’s Disease, gossypetin has been suggested to enhance microglial phagocytic activity against beta-amyloid .

Mode of Action

Gossypetin interacts with its targets to induce a series of critical events. For instance, in osteosarcoma cell lines, gossypetin suppresses cell proliferation by inhibiting cell viability and growth . It also induces apoptosis, which is associated with enhanced caspase-3 activity and increased Bax expression, indicating the involvement of the intrinsic pathway of apoptosis . Furthermore, gossypetin significantly reduces the autocrine production of proinflammatory cytokines .

Biochemical Pathways

Gossypetin affects several biochemical pathways. In the context of cognitive impairment induced by chronic unpredictable stress, gossypetin acts on the kynurenine pathway . This pathway is activated by chronic stress, leading to the production of excessive cortisol from the adrenal gland, which activates microglia and increases kynurenine and its downstream pathway, resulting in excessive quinolinic acid . Gossypetin’s action on this pathway helps to reverse these deleterious effects .

Pharmacokinetics

It is known that gossypetin is more soluble in water and less soluble in anhydrous organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of gossypetin results in several molecular and cellular effects. For instance, it suppresses cell proliferation and induces apoptosis in osteosarcoma cell lines . It also reduces the production of proinflammatory cytokines . In the context of Alzheimer’s Disease, gossypetin enhances the clearance of beta-amyloid in the brain by enhancing microglial phagocytic activity .

Action Environment

The action, efficacy, and stability of gossypetin can be influenced by various environmental factors. For instance, the solubility of gossypetin in water and its lesser solubility in anhydrous organic solvents may influence its action in different physiological environments.

Analyse Biochimique

Biochemical Properties

Gossypetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase . These interactions are primarily characterized by the modulation of enzyme activities, leading to enhanced anti-oxidant defense mechanisms. Gossypetin also interacts with reactive oxygen species, reducing their concentration and mitigating oxidative stress .

Cellular Effects

Gossypetin exerts significant effects on various cell types and cellular processes. It has been shown to improve spatial learning and memory by decreasing amyloid-beta deposition in the hippocampus and cortex . Gossypetin influences cell function by enhancing microglial phagocytic activity, reducing gliosis, and increasing the population of major histocompatibility complex class II positive microglia . Additionally, gossypetin modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of gossypetin involves several key interactions at the molecular level. Gossypetin binds to various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . It also induces changes in gene expression, particularly in microglial subpopulations, enhancing their phagocytic activity and reducing pathogenic properties . These molecular interactions underpin the therapeutic potential of gossypetin in neurodegenerative diseases and other conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gossypetin have been observed to change over time. Gossypetin treatment has shown stability and sustained efficacy in improving spatial learning and memory over a 13-week period . Long-term effects include enhanced microglial activity and reduced amyloid-beta deposition, indicating its potential for prolonged therapeutic use

Dosage Effects in Animal Models

The effects of gossypetin vary with different dosages in animal models. At therapeutic doses, gossypetin has been shown to improve cognitive function and reduce oxidative stress . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization . Threshold effects and dose-response relationships are critical considerations in the development of gossypetin-based therapies.

Metabolic Pathways

Gossypetin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It influences metabolic flux and metabolite levels, contributing to its protective effects against oxidative damage and inflammation . The modulation of these pathways highlights the multifaceted role of gossypetin in cellular metabolism and homeostasis.

Transport and Distribution

Gossypetin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its bioavailability and therapeutic efficacy, ensuring that gossypetin reaches its target sites within the body.

Subcellular Localization

The subcellular localization of gossypetin is essential for its activity and function. Gossypetin is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with enzymes and proteins, enabling it to exert its biochemical effects effectively.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La gossypétine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique l'utilisation de précurseurs de flavonoïdes, tels que la quercétine, qui subit des réactions d'hydroxylation pour introduire des groupes hydroxyle supplémentaires à des positions spécifiques . Les conditions de réaction impliquent généralement l'utilisation d'agents oxydants forts et de catalyseurs pour faciliter le processus d'hydroxylation.

Méthodes de production industrielle

La production industrielle de this compound implique souvent l'extraction de sources naturelles, telles que les fleurs d'Hibiscus sabdariffa. Le processus d'extraction comprend l'extraction par solvant, suivie d'étapes de purification telles que la chromatographie pour isoler la this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La gossypétine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Catalyseurs : Catalyseurs métalliques de transition tels que le palladium et le platine.

Principaux produits formés

Oxydation : Quinones.

Réduction : Dihydroflavonols.

Substitution : Divers flavonols substitués avec des activités biologiques modifiées.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres flavonoïdes et composés apparentés.

Biologie : Étudiée pour ses propriétés antioxydantes, anti-inflammatoires et antibactériennes.

Industrie : Utilisée dans le développement de colorants naturels, de cosmétiques et de nutraceutiques.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : La this compound piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène de ses groupes hydroxyle.

Activité anti-inflammatoire : Elle module la production de cytokines inflammatoires, telles que l'interleukine-6 et le facteur de nécrose tumorale alpha.

Activité antibactérienne : La this compound perturbe les membranes cellulaires bactériennes et inhibe la croissance des bactéries pathogènes.

Activité neuroprotectrice : Elle améliore l'activité phagocytaire microgliale contre la bêta-amyloïde, réduisant l'accumulation de plaques amyloïdes dans le cerveau.

Comparaison Avec Des Composés Similaires

La gossypétine est similaire à d'autres flavonoïdes tels que la quercétine, le kaempférol et la myricétine. Elle présente des propriétés uniques en raison de ses groupes hydroxyle supplémentaires :

Composés similaires

- Quercétine

- Kaempférol

- Myricétine

- Lutéoline

- Apigénine

La structure unique et les activités biologiques diverses de la this compound en font un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

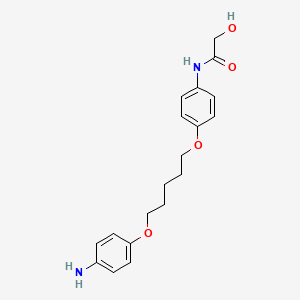

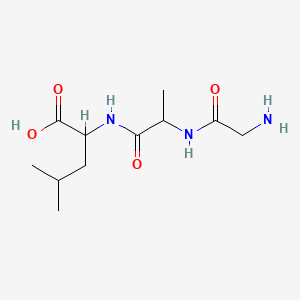

IUPAC Name |

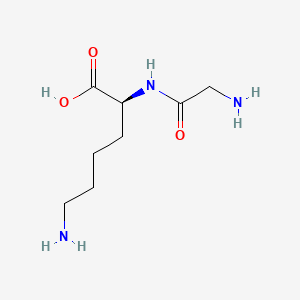

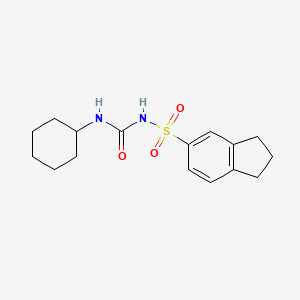

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRAGUMVDQQZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197631 | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-35-0 | |

| Record name | Gossypetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypetin exert its anti-atherosclerotic effects?

A1: Gossypetin exhibits its anti-atherosclerotic effects through multiple mechanisms:

- Protection against endothelial cell injury: Gossypetin protects vascular endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL), a key contributor to atherosclerosis. [] This protection involves reducing ox-LDL-dependent apoptosis and promoting autophagy, a cellular process that removes damaged components. []

- Inhibition of VSMC proliferation and migration: Gossypetin inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), crucial processes in atherosclerosis development. [] It achieves this by increasing the expressions of phosphorylated p53 and its downstream molecules, leading to cell cycle arrest in the G0/G1 phase. [] Additionally, it reduces matrix metalloproteinase-9 (MMP-9) activity and downregulates the protein kinase B (PKB)/nuclear factor-kappaB (NF-κB) signaling pathway. []

Q2: What is the role of autophagy in gossypetin’s protective effects against ox-LDL-induced injury?

A2: Gossypetin promotes autophagy in endothelial cells, evidenced by increased levels of autophagy-related genes LC3 and Beclin-1, as well as the formation of acidic vesicular organelles. [] This enhanced autophagy contributes to cellular protection by removing damaged components caused by ox-LDL. [] Silencing Beclin-1, a key autophagy regulator, diminishes gossypetin's protective effects, further supporting autophagy's crucial role in this process. []

Q3: How does gossypetin modulate AMPK activity in the context of non-alcoholic steatohepatitis (NASH)?

A3: Gossypetin acts as a novel AMP-activated protein kinase (AMPK) activator by binding to the allosteric drug and metabolite site of the enzyme. [] This binding stabilizes the activated structure of AMPK, leading to its activation. [] AMPK activation plays a crucial role in regulating energy metabolism and has shown therapeutic potential in treating NASH. []

Q4: What is the molecular formula, weight, and key spectroscopic data for gossypetin?

A4: Gossypetin (3,3′,4′,5,7,8-Hexahydroxyflavone) has the molecular formula C15H10O8 and a molecular weight of 318.23 g/mol. [, ] Key spectroscopic data includes characteristic peaks in UV-Vis, IR, 1H-NMR, and 13C-NMR spectra that can be used for its identification. [, , , ]

Q5: Does gossypetin exhibit any catalytic properties, and if so, what are the associated reaction mechanisms and applications?

A5: Based on the provided research, gossypetin itself does not exhibit direct catalytic properties. Its biological activity stems primarily from its interactions with specific enzymes and signaling pathways within cells, rather than acting as a catalyst itself.

Q6: How has computational chemistry been employed to understand gossypetin's interactions with biological targets?

A7: Computational studies, particularly molecular docking, have been instrumental in elucidating gossypetin's interactions with various targets:* Antibacterial potential: Docking simulations using Molegro Virtual Docker revealed that gossypetin derivatives exhibit higher binding affinities towards the Escherichia coli DNA gyrase enzyme compared to gossypetin itself, suggesting potential as antibacterial agents. []* Antimalarial activity: Docking studies using AutodockTools and Autodock showed that gossypetin binds to the TCR-MHC II complex, potentially boosting the activity of immune cells and suggesting its use as an adjunct therapy for malaria. []* Antidiabetic potential: In silico docking using the PLANTS program indicated that gossypetin might act as a potential inhibitor for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), suggesting its potential in diabetes management. []* PIM-1 kinase inhibition: Homology modeling and molecular docking studies revealed that gossypetin could be a potent and selective inhibitor of the PIM-1 kinase, a potential target for cancer therapy. []

Q7: How do structural modifications of gossypetin influence its biological activity?

A8: Structure-activity relationship (SAR) studies, particularly on gossypetin derivatives, highlight the impact of structural modifications on its bioactivity:* Antibacterial activity: Conjugation of gossypetin with phenolic acyl groups, especially 3,7,4'-trimethylgossypetin of coumaric acid, significantly enhanced its in silico antibacterial activity compared to the parent compound. []* PIM-1 kinase inhibition: The presence of three hydrogen bond donors on the flavonoid A ring, as seen in quercetagetin and gossypetin, is crucial for selective inhibition of PIM-1 kinase. []

Q8: Are there any specific formulation strategies mentioned to improve gossypetin’s stability, solubility, or bioavailability?

A9: While the provided research doesn't delve into specific formulation strategies for gossypetin, some studies suggest that its stability can be affected by factors like pH and temperature, highlighting the need for future research into formulations that enhance its stability and bioavailability. []

Q9: What is the current understanding of gossypetin's safety profile, potential toxicity, and long-term effects?

A10: While preliminary studies suggest that gossypetin exhibits various beneficial effects, further research is essential to comprehensively assess its safety profile, potential toxicity, and long-term effects in preclinical and clinical settings. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.